1H-Pyrrole, 1-((2-amino-5-chlorophenyl)sulfonyl)-
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Overview
Description
1H-Pyrrole, 1-((2-amino-5-chlorophenyl)sulfonyl)- is a compound that belongs to the pyrrole family, which is known for its diverse biological activities Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Preparation Methods
The synthesis of 1H-Pyrrole, 1-((2-amino-5-chlorophenyl)sulfonyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with 2,5-hexanedione in the presence of α-amylase derived from hog pancreas, resulting in the formation of the desired pyrrole compound . Another approach includes the Paal-Knorr pyrrole condensation, where 2,5-dimethoxytetrahydrofuran reacts with various amines and sulfonamines in water in the presence of a catalytic amount of iron(III) chloride . These methods provide good to excellent yields under mild reaction conditions.
Chemical Reactions Analysis
1H-Pyrrole, 1-((2-amino-5-chlorophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the electron-rich pyrrole ring. Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
1H-Pyrrole, 1-((2-amino-5-chlorophenyl)sulfonyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can be used in the design of new pharmaceuticals and bioactive molecules.
Medicine: Due to its biological activities, the compound is being investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-((2-amino-5-chlorophenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
1H-Pyrrole, 1-((2-amino-5-chlorophenyl)sulfonyl)- can be compared with other similar compounds, such as:
1H-Pyrrole-2-carboxylic acid derivatives: These compounds share the pyrrole core structure but differ in the functional groups attached to the ring. They may exhibit different biological activities and chemical reactivity.
Indole derivatives: Indoles are structurally similar to pyrroles but contain a fused benzene ring. They also exhibit diverse biological activities and are used in various applications.
Pyrazole derivatives: Pyrazoles are five-membered heterocyclic compounds with two nitrogen atoms. They are known for their medicinal properties and are used in drug development.
The uniqueness of 1H-Pyrrole, 1-((2-amino-5-chlorophenyl)sulfonyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
173908-30-0 |
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Molecular Formula |
C10H9ClN2O2S |
Molecular Weight |
256.71 g/mol |
IUPAC Name |
4-chloro-2-pyrrol-1-ylsulfonylaniline |
InChI |
InChI=1S/C10H9ClN2O2S/c11-8-3-4-9(12)10(7-8)16(14,15)13-5-1-2-6-13/h1-7H,12H2 |
InChI Key |
OBNGBVCJYGHEQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
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